Dicyclohexylamine nitrite
CAS No.: 3129-91-7
Cat. No.: VC0525981
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3129-91-7 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;nitrous acid |
| Standard InChI | InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) |
| Standard InChI Key | ZFAKTZXUUNBLEB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2CCCCC2.N(=O)O |
| Canonical SMILES | C1CCC(CC1)[NH2+]C2CCCCC2.N(=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Dicyclohexylammonium nitrite is an organic ammonium salt with the molecular formula C₁₂H₂₃N₂O₂. Its structure consists of a dicyclohexylammonium cation paired with a nitrite anion, as represented by the formula:
The cyclohexyl groups confer steric hindrance, contributing to the compound’s exceptional stability compared to linear-chain ammonium nitrites .
Physicochemical Properties
Key physical properties include:
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Solubility:
Temperature significantly affects solubility, as shown in Table 1.
Table 1: Temperature-Dependent Solubility in Select Solvents
| Solvent | 0°C (g/100g) | 25°C (g/100g) | 50°C (g/100g) |
|---|---|---|---|
| Water | 1.2 | 3.9 | 8.7 |
| Methanol | 0.02 | 0.05 | 0.12 |
| Ethylene Glycol-Water | 0.8 | 2.1 | 5.3 |
Data sourced from stability tests .
Synthesis and Manufacturing
Reaction Mechanisms
The preferred synthesis route involves a two-step process:
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Formation of Dicyclohexylamine Salt: Dicyclohexylamine reacts with a water-soluble acid (e.g., acetic or phosphoric acid) to form an intermediate salt .
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Nitrite Precipitation: The intermediate salt reacts with an alkali metal nitrite (e.g., NaNO₂) under controlled conditions (20–40°C) to precipitate dicyclohexylammonium nitrite .
Critical parameters include:
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Stoichiometric Excess: 0.2–10% excess nitrite to ensure complete reaction .
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Temperature Control: Maintained below 80°C to prevent nitrosoamine formation .
Industrial-Scale Production
A 750-gallon reactor process yields 1,000 lbs of product per batch with the following composition :
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Dicyclohexylammonium nitrite: 94.5%
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Sodium sulfate: 1.4%
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Residual dicyclohexylamine: 0.1%
Post-synthesis washing reduces sodium sulfate content to <0.1% at a marginal product loss (0.75%) .
Stability and Decomposition Behavior
Comparative Stability Testing
Accelerated aging tests at 100°F (38°C) under humidity-saturated conditions demonstrate superior stability versus analogs (Table 2).
Table 2: Stability of Ammonium Nitrites in Humid Environments
| Compound | % Remaining (50 hrs) | % Remaining (1,000 hrs) |
|---|---|---|
| Dicyclohexylammonium nitrite | 100 | 95 |
| Di-(p-methylcyclohexyl) ammonium nitrite | 3 | 0 (after 25 hrs) |
| Monocyclohexylammonium nitrite | 59 | 14 |
Data from sealed-tube experiments .
Decomposition Pathways
Primary decomposition products include:
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N-Nitrosodicyclohexylamine (N-NO-DCHA): Formed in acidic conditions, identified as a genotoxic agent .
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Cyclohexylamine: Released during thermal decomposition above 200°C .
Industrial Applications
Corrosion Inhibition
As a vapor-phase inhibitor, dicyclohexylammonium nitrite forms a protective monolayer on metal surfaces, reducing oxidation rates in closed systems (e.g., boilers, pipelines) . Efficacy persists at concentrations as low as 0.1% w/w in humid environments .
Lubricant Additives
Incorporated at 0.5–2.0% into mineral oils, it enhances oxidative stability and reduces wear in high-temperature machinery .
Polymer Compositions
Blends with polyethylene and polypropylene improve thermal resistance, with optimal loading at 3–5% w/w .
| Test System | Effect Observed | Concentration Range |
|---|---|---|
| Human Lymphocytes | Micronuclei formation | 71.4–476.2 µM |
| S. typhimurium TA104 | Microcolony induction (pH 6.5) | >1.2 mmol/plate |
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